molecular formula C25H29NO4 B1248161 Ancistrotanzanine C CAS No. 692755-31-0

Ancistrotanzanine C

Cat. No.: B1248161
CAS No.: 692755-31-0
M. Wt: 407.5 g/mol
InChI Key: UKOYLRKCEGOLOJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ancistrotanzanine C is a natural product found in Ancistrocladus heyneanus and Ancistrocladus tanzaniensis with data available.

Scientific Research Applications

Biological Activities and Therapeutic Potential

  • Antiparasitic and Antileishmanial Activities : Ancistrotanzanine C, identified in the liana Ancistrocladus tanzaniensis, has shown significant biological activities against pathogens causing diseases like malaria, leishmaniasis, Chagas' disease, and African sleeping sickness. These findings suggest its potential as a therapeutic agent against these diseases (Bringmann et al., 2004).

  • Total Synthesis and Biomedical Applications : The total synthesis of this compound has been achieved, highlighting its structural complexity and importance. This synthetic route opens the door for further research into its antileishmanial activities and potential use in treating related diseases (Bringmann et al., 2003).

  • Growth Inhibitory Effects on Human Leukemia Cells : this compound, along with other naphthylisoquinoline alkaloids, has been found to exhibit growth inhibitory activities against human leukemia cells, suggesting its potential application in cancer research and therapy (Jiang et al., 2013).

  • Computational Studies for Antileishmanial Activity : Computational approaches have identified this compound as a potential antileishmanial agent, targeting specific enzymes vital for parasite viability. This highlights its potential in drug design and development for leishmaniasis treatment (Wadanambi, 2020).

Properties

CAS No.

692755-31-0

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(1R,3S)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C25H29NO4/c1-13-10-16-8-7-9-19(29-5)22(16)24(28)20(13)23-18(27)12-17-11-14(2)26(4)15(3)21(17)25(23)30-6/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15+/m0/s1

InChI Key

UKOYLRKCEGOLOJ-LSDHHAIUSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O

SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O

Synonyms

ancistrotanzanine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancistrotanzanine C
Reactant of Route 2
Ancistrotanzanine C
Reactant of Route 3
Ancistrotanzanine C
Reactant of Route 4
Ancistrotanzanine C
Reactant of Route 5
Ancistrotanzanine C
Reactant of Route 6
Ancistrotanzanine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.